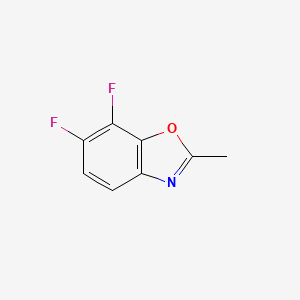

6,7-Difluoro-2-methylbenzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F2NO |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

6,7-difluoro-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5F2NO/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3 |

InChI Key |

PJSHGYVHQHGXCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C(=C(C=C2)F)F |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization Techniques for 6,7 Difluoro 2 Methylbenzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the proton, carbon, and fluorine environments, along with their correlations, is essential for the unambiguous structural confirmation of fluorinated organic molecules. However, no published NMR data for 6,7-Difluoro-2-methylbenzoxazole could be retrieved.

¹H NMR Spectroscopy: Proton Environment Analysis

Specific chemical shifts, coupling constants (J-couplings), and multiplicity patterns for the protons in this compound are not available in the reviewed literature.

¹³C NMR Spectroscopy: Carbon Framework Characterization

The chemical shifts for the individual carbon atoms of the benzoxazole (B165842) core and the methyl group, including the characteristic C-F couplings, have not been reported.

¹⁹F NMR Spectroscopy: Fluorine Atom Environment and Coupling Analysis

Information regarding the chemical shifts of the two fluorine atoms and their coupling interactions with each other and with neighboring protons and carbons is not documented.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be critical for assigning the full structure, no such experimental data has been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The determination of the molecular weight and the analysis of fragmentation patterns are standard methods for identifying chemical compounds. No mass spectral data for this compound has been found.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental composition of this compound, are not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural components.

The primary functional groups to be identified are the C=N bond of the oxazole (B20620) ring, the C-O-C (ether) linkage within the ring, the aromatic C=C bonds of the benzene (B151609) ring, the C-F bonds, and the C-H bonds of the methyl group and the aromatic ring.

Based on the analysis of related benzoxazole structures, the expected IR absorption regions for this compound are summarized in the table below. For comparison, the IR spectrum of the parent compound, 2-methylbenzoxazole (B1214174), shows characteristic peaks that help in assigning the expected frequencies for its difluorinated analog. chemicalbook.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bond on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the methyl group. |

| C=N Stretch | 1680 - 1620 | Characteristic stretching vibration of the imine group within the oxazole ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-F Stretch | 1300 - 1100 | Strong absorption bands due to the stretching vibrations of the carbon-fluorine bonds. The presence of two fluorine atoms would likely result in complex and strong absorptions in this region. |

| C-O-C Stretch | 1250 - 1050 | Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazole ring. |

Chromatographic Methods for Purity and Compound Separation

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed. nih.gov This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov

The purity of the compound would be determined by injecting a sample into the HPLC system and observing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would signify impurities. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions. Fluorinated compounds are common in pharmaceuticals and are often analyzed by HPLC to ensure purity. laboratoriumdiscounter.nl

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | C18 (Octadecyl silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm or 280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given that similar, smaller benzoxazole derivatives have boiling points amenable to GC analysis, it is a suitable method for assessing the purity of this compound. sigmaaldrich.com

In a typical GC analysis, the sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram. For enhanced sensitivity and specificity, GC is often coupled with a mass spectrometer (GC-MS). uzh.ch

Illustrative GC Parameters:

| Parameter | Value |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure separation of components with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.gov For this compound, a sample would be spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel.

The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the compounds onto the stationary phase. researchgate.net The position of the compound is visualized under UV light or by using a staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. The presence of a single spot indicates a likely pure compound.

Illustrative TLC System:

| Component | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The exact ratio would be optimized to achieve good separation. |

| Visualization | UV lamp (254 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, this technique can provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. researchgate.netmdpi.com This information is invaluable for understanding the solid-state properties of the compound. While the crystal structure for this compound is not readily found in the surveyed literature, studies on similar heterocyclic compounds like benzothiazoles and benzimidazoles demonstrate the power of this technique in elucidating their detailed molecular structures. researchgate.netmdpi.com

Data Obtainable from X-ray Crystallography:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Computational and Theoretical Investigations of 6,7 Difluoro 2 Methylbenzoxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of 6,7-Difluoro-2-methylbenzoxazole. These theoretical approaches provide a detailed picture of the molecule's properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G, would be employed to determine its optimized molecular geometry. nih.gov This process minimizes the energy of the molecule to find its most stable conformation. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule.

DFT is also instrumental in predicting various molecular properties. For instance, the dipole moment, polarizability, and thermodynamic properties like enthalpy of formation can be calculated. mdpi.com These calculations are crucial for understanding the molecule's reactivity and interactions with its environment. In related benzoxazole (B165842) systems, DFT has been successfully used to correlate theoretical predictions with experimental data, validating its accuracy for this class of compounds. ajrconline.org

Table 1: Predicted Geometric Parameters for a Benzoxazole Derivative using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.37 |

| C=N | 1.31 |

| C-C (aromatic) | 1.39 - 1.41 |

| O-C-N | 115.2 |

| C-N-C | 105.8 |

Note: Data is illustrative and based on typical values for benzoxazole rings.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of this compound. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Descriptors for a Benzoxazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: Values are hypothetical for illustrative purposes based on similar molecules.

Theoretical calculations can predict the vibrational and electronic spectra of this compound. The vibrational spectrum, corresponding to infrared (IR) and Raman spectroscopy, can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. semanticscholar.org By comparing the theoretical spectrum with experimental data, a detailed assignment of the vibrational bands to specific molecular motions (e.g., C-H stretching, C-F stretching, ring vibrations) can be achieved. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This provides information about the electronic transitions within the molecule, which are responsible for its absorption of light. The calculated absorption maxima (λmax) can help in understanding the electronic structure and in the identification of the compound.

Computational methods, particularly DFT, are widely used for the prediction of Nuclear Magnetic Resonance (NMR) parameters. bohrium.comresearchgate.net For this compound, the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These predictions are highly valuable for the structural elucidation of the molecule and for assigning the signals in experimental NMR spectra. researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts for this compound would be influenced by the electron-donating methyl group and the electron-withdrawing fluorine atoms. A study on the structurally similar 6,7-difluoro-3-methyl-1H-indazoles demonstrated the utility of such calculations in characterizing fluorinated heterocyclic compounds. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for a Difluoro-Substituted Aromatic Ring

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | 145 - 155 |

| C-H | 110 - 130 |

| C-N | 140 - 150 |

| C-O | 150 - 160 |

Note: Ranges are illustrative and based on general principles and data from related compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational landscape and flexibility. mdpi.com By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological macromolecule), researchers can observe how it changes its shape and orientation.

These simulations can reveal the most populated conformations, the energy barriers between different conformations, and the influence of the environment on the molecule's structure. This information is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme or a receptor. For instance, MD simulations have been used to assess the stability of complexes between benzoxazole derivatives and proteins. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For benzoxazole derivatives, QSAR models have been developed to predict their potential as inhibitors of various enzymes or as antimicrobial agents. nih.govnih.govchemijournal.com

A QSAR study on benzoxazole derivatives typically involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

The resulting QSAR model can then be used to predict the activity of new, untested benzoxazole derivatives, including this compound. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. qsartoolbox.org For example, a QSAR model for benzoxazole derivatives as inhibitors of Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase has been reported, demonstrating the utility of this approach. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions (Applicable to Benzoxazole Scaffold)

Molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a molecule when bound to a second to form a stable complex. For the benzoxazole scaffold, which is a core component of many biologically active compounds, docking studies have been instrumental in elucidating potential ligand-target interactions and guiding the synthesis of more potent derivatives. These in silico studies have explored the binding modes of benzoxazole derivatives against a variety of biological targets, including enzymes implicated in cancer and bacterial infections.

Research has demonstrated that benzoxazole derivatives can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. cancer.govnih.gov Docking studies of novel benzoxazole series against the VEGFR-2 active site have revealed crucial binding interactions. For instance, the benzoxazole fragment of certain derivatives has been shown to form strong hydrogen bonds with key amino acid residues in the hinge region of the receptor, such as Cys919. nih.gov Additional hydrogen bonds with residues like Glu885 and Asp1046 in the DFG motif further stabilize the ligand-receptor complex, providing a rationale for the observed biological activity. nih.gov Similarly, other studies have identified benzoxazole derivatives with superior binding affinities for VEGFR-2 compared to the established drug Sorafenib, highlighting the potential of this scaffold in developing new anticancer agents. hep.com.cn

The benzoxazole ring is also a recognized pharmacophore in the development of antimicrobial agents. Molecular docking simulations have been employed to investigate the interaction of benzoxazole derivatives with bacterial DNA gyrase, a well-established target for antibiotics. researchgate.netresearchgate.net These studies have shown that benzoxazole compounds can fit within the ATP-binding site of the DNA gyrase B subunit. nih.gov The interactions often involve π-cation bonds between the benzoxazole ring system and charged amino acid residues like arginine, as well as hydrogen bonds that anchor the molecule within the active site. nih.gov The docking scores and binding energies calculated in these studies often correlate well with the experimentally observed antimicrobial efficacy, validating the computational models. researchgate.net

Furthermore, the benzoxazole scaffold has been investigated for its potential to inhibit fungal proteins. Docking studies on the lipid transfer protein Sec14p from Saccharomyces cerevisiae have shown that the benzoxazole ring can engage in π–π stacking interactions with aromatic residues like Tyr151 within the protein's binding cavity. The electron-drawing ability and the position of substituents on the benzoxazole ring have a significant impact on these interactions and, consequently, the biological activity. researchgate.net

| Compound Class | Target Protein | Key Findings from Docking Studies | Reported Docking Scores / Binding Affinity |

|---|---|---|---|

| Benzoxazole Derivatives | VEGFR-2 | Interaction with Cys919 in the hinge region and Glu885/Asp1046 in the DFG motif through hydrogen bonds. nih.gov Some derivatives showed better binding affinity than Sorafenib. hep.com.cn | IC50 values as low as 0.07 µM for potent derivatives. cancer.gov MolDock scores ranged from -157.85 to -173.88 kcal/mol for some series. hep.com.cn |

| Benzoxazole Derivatives | DNA Gyrase (bacterial) | Compounds bind to the ATP-binding site of the GyrB subunit. nih.gov Interactions include π-cation bonds with arginine residues and hydrogen bonds. nih.gov | Docking scores for active compounds were reported in the range of -6.3 to -6.7. researchgate.net |

| 2-(Aryloxymethyl)benzoxazoles | Sec14p (fungal) | The benzoxazole ring engages in π–π stacking interactions with Tyr151 in the binding cavity. researchgate.net | Binding energies reported around -7.0 to -7.5 kcal/mol. researchgate.net |

Theoretical Assessment of Fluorine Substituent Effects on Electronic and Steric Properties

The introduction of fluorine atoms into a molecular scaffold can profoundly influence its electronic and steric properties, thereby modulating its biological activity, chemical reactivity, and physicochemical characteristics. In the context of the benzoxazole ring system, theoretical assessments, often employing Density Functional Theory (DFT), provide valuable insights into the effects of fluorination.

Fluorine is the most electronegative element, and its substitution on the benzoxazole ring typically induces a significant electron-withdrawing effect. This alters the electron density distribution across the molecule. Theoretical studies on related heterocyclic systems have shown that fluorination can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). whiterose.ac.uk The lowering of the HOMO level indicates a higher ionization potential, making the molecule less susceptible to oxidation, which can enhance its metabolic stability. The change in the HOMO-LUMO gap, a key determinant of a molecule's electronic properties, can influence its reactivity and spectroscopic behavior. nih.gov However, in some complex systems, such as certain anilido-benzoxazole boron difluoride dyes, theoretical calculations have found that the participation of fluorine atoms in the LUMO orbitals can be negligible. nih.gov

The strong electron-withdrawing nature of fluorine also affects the acidity and basicity of nearby functional groups. Fluorine substitution generally lowers the pKa of basic centers, such as the nitrogen atom in the oxazole (B20620) ring, making them less basic. nih.gov This alteration in pKa can have significant consequences for a drug molecule's pharmacokinetic profile, including its absorption, distribution, and target-binding affinity, as the ionization state of a molecule is crucial for these processes. nih.gov

From a steric perspective, fluorine has a relatively small van der Waals radius, but its introduction can lead to significant conformational changes. Theoretical studies on fluorinated benzoxazole-containing liquid crystals have revealed that the position of fluorine substitution can alter the dihedral angles between different parts of the molecule. researchgate.net For instance, when placed in certain positions, fluorine atoms can cause a more distorted spatial configuration, which helps to suppress intermolecular π–π stacking. researchgate.net This steric effect can influence the solid-state packing of the molecules, affecting properties like melting point and solubility. mdpi.com Furthermore, the introduction of fluorine can enhance thermal stability, as observed in studies of fluorinated copolymers containing benzothiadiazole units. whiterose.ac.uk

| Property | Effect of Fluorine Substitution on the Benzoxazole Scaffold | Theoretical Rationale |

|---|---|---|

| Electronic Properties | Lowers HOMO/LUMO energy levels. whiterose.ac.uk Reduces the basicity (pKa) of the oxazole nitrogen. nih.gov | High electronegativity of fluorine leads to strong inductive electron withdrawal, altering the overall electron density distribution. nih.gov |

| Steric Properties | Can induce changes in molecular conformation (e.g., dihedral angles). researchgate.net May suppress intermolecular π–π stacking. researchgate.net | Introduction of fluorine atoms can lead to steric repulsion and altered spatial arrangements to minimize these interactions. researchgate.net |

| Physicochemical Properties | Can lower melting points and improve solubility by disrupting crystal packing. mdpi.com Can increase thermal stability. whiterose.ac.uk | Conformational changes induced by fluorine can hinder efficient crystal lattice formation. researchgate.net The strength of the C-F bond contributes to increased thermal stability. |

Reaction Mechanisms and Chemical Reactivity of 6,7 Difluoro 2 Methylbenzoxazole

Fundamental Principles of Reaction Mechanisms in Heterocyclic Chemistry

Understanding the reactivity of 6,7-Difluoro-2-methylbenzoxazole requires a grasp of fundamental principles in reaction mechanism theory, which provides a framework for describing the stepwise progression of chemical reactions.

Chemical reactions typically proceed through a sequence of one or more elementary steps , each representing a single, discrete chemical event. The molecularity of an elementary step refers to the number of reactant molecules that collide to form the transition state. Unimolecular steps involve a single molecule, while bimolecular steps involve the collision of two.

Transition State Theory provides a model for understanding reaction rates by focusing on the high-energy species that exists at the peak of the energy profile along the reaction coordinate, known as the transition state . This is an unstable, fleeting arrangement of atoms that is as likely to proceed to products as it is to revert to reactants.

A reaction coordinate diagram visually represents the energy of the system as it progresses from reactants to products. The highest point on this diagram corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. Theoretical studies are crucial for analyzing the structure of transition states and understanding the specific interactions that stabilize or destabilize them during a chemical process. nih.gov

Mechanistic Elucidation of Benzoxazole (B165842) Ring Formation Reactions

The synthesis of the benzoxazole core generally involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent, followed by cyclization and dehydration. For this compound, a plausible pathway starts with 3,4-difluoro-2-aminophenol.

A common method involves the reaction of the aminophenol with an amide in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O). nih.gov The proposed mechanism proceeds as follows:

Activation: The carbonyl group of an N,N-disubstituted amide is activated by Tf₂O to form a highly reactive amidinium salt intermediate.

Nucleophilic Attack: The amino group of 3,4-difluoro-2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon.

Intramolecular Cyclization: The hydroxyl group of the aminophenol then attacks the same carbon, leading to a tetrahedral intermediate.

Elimination/Dehydration: Subsequent elimination of water and other byproducts results in the formation of the aromatic benzoxazole ring.

Alternative syntheses can utilize aldehydes or 1,3-diketones as starting materials in the presence of a catalyst. rsc.org

Reactivity of the Methyl Group at Position 2 of the Benzoxazole Ring

The methyl group at the C2 position of the benzoxazole ring exhibits significant reactivity due to the electronic nature of the heterocyclic system. The C2 carbon is positioned between two heteroatoms (nitrogen and oxygen), which makes it electron-deficient. This electron-withdrawing character of the benzoxazole ring increases the acidity of the protons on the adjacent methyl group.

Consequently, the 2-methyl group can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions. A notable example is the condensation reaction with aromatic aldehydes, which is a key step in the synthesis of more complex molecules. acs.org This reactivity allows for the elaboration of the 2-methyl substituent into longer chains or more complex functional groups.

Influence of Difluoro Substituents on the Reactivity Profile of the Benzene (B151609) Ring

The two fluorine atoms at positions 6 and 7 profoundly influence the reactivity of the fused benzene ring. Fluorine is the most electronegative element, and its presence significantly alters the electron density of the aromatic system. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS) Fluorine atoms are electron-withdrawing through the inductive effect (-I) but electron-donating through the resonance effect (+R). Due to their high electronegativity, the inductive effect dominates, making the benzene ring electron-deficient. This deactivates the ring towards electrophilic attack compared to unsubstituted benzene. youtube.commasterorganicchemistry.com Electrophilic substitution, if it occurs, would be directed by the combined influence of the fluorine atoms and the fused oxazole (B20620) ring.

Nucleophilic Aromatic Substitution (SNAr) Conversely, the strong electron-withdrawing nature of the two fluorine atoms activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr) . libretexts.org This type of reaction is rare for unsubstituted benzene but is facilitated in electron-poor aromatic systems. The fluorine atoms can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the ring. libretexts.org This stabilization lowers the activation energy for the reaction, allowing for the displacement of one of the fluorine atoms (which acts as a good leaving group) by a strong nucleophile. The presence of multiple electron-withdrawing groups enhances this effect. libretexts.org

| Reaction Type | Effect of Difluoro Substituents | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating | Carbocation (Arenium ion) | Strong electrophile, Lewis acid catalyst |

| Nucleophilic Aromatic Substitution (SNAr) | Activating | Meisenheimer Complex | Strong nucleophile, electron-poor ring |

Reaction Pathways for Functionalization and Derivatization

The distinct reactivity at different sites of this compound allows for a variety of functionalization strategies.

At the 2-Methyl Group: As discussed, deprotonation followed by reaction with electrophiles (e.g., aldehydes, ketones, alkyl halides) provides a straightforward method to build complexity from the methyl position.

On the Benzene Ring via SNAr: One of the fluorine atoms can be displaced by various nucleophiles. This is a powerful method for introducing new substituents onto the aromatic core. The regioselectivity of this substitution (i.e., whether the F at C6 or C7 is replaced) would depend on the specific reaction conditions and the nature of the attacking nucleophile.

On the Benzene Ring via Electrophilic Substitution: While disfavored, EAS reactions such as nitration or halogenation could potentially be forced under harsh conditions. The position of substitution would be determined by the directing effects of the existing substituents.

Modification of the Heterocycle: Although the benzoxazole ring is aromatic and relatively stable, reactions that lead to ring-opening are possible under certain conditions, though this would fundamentally alter the core structure.

| Reaction Site | Reaction Type | Example Reagents | Resulting Functionalization |

|---|---|---|---|

| 2-Methyl Group | Aldol-type Condensation | Base (e.g., LDA), Aldehyde (R-CHO) | Formation of a 2-(2-hydroxyalkyl)benzoxazole |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (B1231860) (NaOMe) | Replacement of F with -OCH₃ |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Ammonia (NH₃) or an amine (R-NH₂) | Replacement of F with -NH₂ or -NHR |

| Aromatic Ring | Electrophilic Aromatic Substitution (EAS) | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group (requires harsh conditions) |

Investigation into the Rearrangement Reactions of Difluorobenzoxazole Structures Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the documented chemical reactivity of this compound, specifically concerning its potential to undergo rearrangement reactions. While the benzoxazole core is a prominent scaffold in medicinal chemistry and materials science, leading to extensive research into its synthesis and functionalization, studies detailing the rearrangement of the fluorinated benzoxazole ring system are notably absent.

The inherent stability of the aromatic benzoxazole ring system, likely enhanced by the presence of fluorine atoms, may contribute to its resistance to rearrangement under typical reaction conditions. Research into benzoxazole-containing covalent organic frameworks has demonstrated their notable stability in the presence of strong acids and bases, suggesting the robustness of the benzoxazole moiety itself.

In the broader context of heterocyclic chemistry, rearrangement reactions can be prompted by various factors, including thermal, photochemical, acid-catalyzed, or base-catalyzed conditions. For instance, the Beckmann rearrangement of ortho-hydroxyaryl N-H ketimines provides a synthetic route to 2-substituted benzoxazoles, representing a rearrangement that forms the ring rather than alters a pre-existing one. organic-chemistry.org

However, specific investigations into whether this compound or similar difluorobenzoxazole structures can undergo transformations such as the Fries rearrangement, Claisen rearrangement of an O-allyl ether derivative, or other skeletal reorganizations have not been reported. Computational studies, which could provide theoretical insights into the energy barriers and potential pathways for such rearrangements, also appear to be absent from the current body of literature.

The lack of available data prevents a detailed discussion of specific rearrangement mechanisms, potential products, or the reaction conditions that might induce such transformations in this compound. Future research in this area would be necessary to elucidate the chemical behavior of this compound and its potential for novel synthetic applications through rearrangement reactions.

Pharmacological and Biological Potential of the Benzoxazole Scaffold: Mechanistic Research

Molecular Recognition and Biomolecular Interactions of Benzoxazole (B165842) Derivatives

The biological activity of benzoxazole derivatives is fundamentally linked to their ability to recognize and interact with specific biomolecules. These interactions are governed by the structural features of the benzoxazole core and its substituents, which dictate the binding affinity and selectivity for biological targets such as nucleic acids and protein receptors.

Interactions with Nucleic Acids (DNA/RNA)

Benzoxazole derivatives have demonstrated a notable capacity to interact with DNA, a key target in the development of anticancer agents. These interactions are typically non-covalent and can occur through several modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. For instance, certain 2-arylbenzoxazole derivatives have been shown to bind to the minor groove of DNA. This binding is often stabilized by hydrogen bonds and van der Waals forces between the compound and the DNA molecule.

Some benzoxazole-based compounds act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription, ultimately inducing cell death in cancer cells. The planar aromatic structure of the benzoxazole ring system is a key feature facilitating this mode of interaction.

Binding Affinities and Modes with Biological Receptors

The interaction of benzoxazole derivatives with biological receptors is a critical aspect of their pharmacological profile. These interactions are highly specific, with the affinity and mode of binding being determined by the three-dimensional structure of both the benzoxazole ligand and the receptor's binding site. Techniques such as X-ray crystallography and molecular docking are instrumental in elucidating these interactions at the atomic level.

For example, certain benzoxazole derivatives have been identified as potent ligands for various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. The binding of a benzoxazole derivative to a receptor can either activate or inhibit the receptor's function, leading to a downstream signaling cascade that produces a physiological response. The nature and position of substituents on the benzoxazole scaffold play a crucial role in determining the binding affinity and whether the compound acts as an agonist or an antagonist.

Mechanistic Studies of Enzyme Inhibition by Benzoxazole Analogues

Enzyme inhibition is a major mechanism through which benzoxazole derivatives exert their therapeutic effects. By targeting specific enzymes involved in disease pathogenesis, these compounds can modulate biochemical pathways with high precision.

Inhibition of Specific Enzymes (e.g., 5-Lipoxygenase, Tyrosinase)

5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a valuable strategy for the treatment of inflammatory diseases. Certain benzoxazole derivatives have been found to be potent inhibitors of 5-LOX. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the substrate, arachidonic acid, from accessing it. The inhibitory activity is often influenced by the substituents on the benzoxazole ring, with some studies indicating that specific functional groups can enhance the potency of inhibition.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its inhibition is of interest in the cosmetic industry for skin whitening agents and in medicine for the treatment of hyperpigmentation disorders. Benzoxazole derivatives have been investigated as tyrosinase inhibitors. The proposed mechanism often involves the chelation of the copper ions in the active site of the enzyme by the benzoxazole derivative, thereby inactivating the enzyme. The structure-activity relationship studies have shown that the position and nature of substituents on the benzoxazole core are critical for potent tyrosinase inhibition.

Unraveling Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiviral)

The broad-spectrum antimicrobial activity of benzoxazole derivatives makes them attractive candidates for the development of new anti-infective agents. Their mechanisms of action are varied and target different cellular components in bacteria, fungi, and viruses.

Antibacterial: The antibacterial action of benzoxazole derivatives can stem from various mechanisms. Some compounds disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.

Antifungal: Against fungal pathogens, benzoxazole derivatives can interfere with cell wall synthesis by inhibiting key enzymes like β-(1,3)-glucan synthase. A compromised cell wall makes the fungal cell susceptible to osmotic stress and lysis. Another mechanism involves the disruption of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane, which alters membrane fluidity and function.

Antiviral: The antiviral activity of benzoxazole derivatives has been explored against a range of viruses. Some compounds have been shown to inhibit viral replication by targeting viral enzymes such as reverse transcriptase or protease. For instance, in the context of HIV, inhibition of reverse transcriptase prevents the conversion of viral RNA into DNA, a critical step in the viral life cycle. Other benzoxazole derivatives may block the entry of the virus into the host cell by interfering with the interaction between viral glycoproteins and host cell receptors.

Elucidating Anticancer Activity through Molecular Target Modulation and Cellular Pathways

The anticancer potential of benzoxazole derivatives is a significant area of research. These compounds can induce cancer cell death through the modulation of various molecular targets and cellular signaling pathways.

A primary mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. Benzoxazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, these compounds can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. In the extrinsic pathway, they can upregulate the expression of death receptors on the cancer cell surface, making them more sensitive to apoptotic signals.

Research into Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of benzoxazole derivatives are attributed to their interaction with various biological targets involved in the inflammation and pain pathways. nih.gov Research has highlighted several key mechanisms through which these compounds exert their effects.

A primary mechanism of action for many anti-inflammatory benzoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov The COX enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining the integrity of the stomach lining, and its inhibition can lead to gastrointestinal side effects. nih.gov Certain 2-substituted benzoxazole derivatives have been shown to exhibit potent anti-inflammatory activity with a significant binding potential in the COX-2 protein pocket. nih.gov For instance, the 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. acs.org

Beyond COX inhibition, benzoxazole derivatives have been found to modulate other inflammatory pathways. Some derivatives have shown the ability to inhibit phospholipase A2 (PLA2), an enzyme that releases arachidonic acid, a precursor for both prostaglandins and leukotrienes, from cell membranes. nih.gov By inhibiting PLA2, these compounds can reduce the production of a broad spectrum of inflammatory mediators.

Furthermore, some benzoxazole compounds have demonstrated the capacity to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.gov This suppression can occur through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response. nih.gov

The analgesic effects of benzoxazole derivatives are often linked to their anti-inflammatory actions, as reduction in inflammation can alleviate pain. nih.gov However, some benzoxazoles may also exert their analgesic effects through mechanisms independent of their anti-inflammatory properties, potentially involving interactions with other targets in the nervous system. mdpi.comnih.gov For example, some studies on related heterocyclic structures have explored modulation of receptors such as the transient receptor potential vanilloid-1 (TRPV1) or cannabinoid receptors. mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development for Benzoxazole-Based Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective drug candidates. researchgate.net For benzoxazole derivatives, SAR studies have provided valuable insights into the structural features required for anti-inflammatory and analgesic activities.

For anti-inflammatory benzoxazoles targeting COX-2, the substitution pattern on the benzoxazole core and any appended aryl rings is critical. For 2-(2-arylphenyl)benzoxazoles, the nature and position of substituents on the aryl rings can significantly impact COX-2 selectivity and inhibitory potency. nih.gov Computational studies, such as 3D-QSAR modeling, have been employed to develop pharmacophore models that rationalize the selective binding to the COX-2 active site. nih.gov These models suggest that a central aromatic ring with adjacently positioned heteroaryl (the benzoxazole) and aryl rings can be a key topological feature for selective COX-2 inhibition. nih.gov

General SAR findings for benzoxazole derivatives indicate that the presence of specific functional groups can enhance activity. For example, the introduction of certain substituents at the 2-position of the benzoxazole ring has been a common strategy to modulate biological effects. nih.gov

Pharmacophore models for anti-inflammatory and analgesic benzoxazoles typically highlight key features such as:

Aromatic rings for hydrophobic interactions and π-π stacking within the receptor binding site.

Hydrogen bond donors and acceptors to form crucial interactions with amino acid residues.

Specific spatial arrangements of these features to ensure a high affinity and selectivity for the target protein. nih.gov

The development of these pharmacophore models aids in the virtual screening of compound libraries and the design of novel benzoxazole derivatives with improved pharmacological profiles. researchgate.net

Applications in Materials Science and Optoelectronics for Benzoxazole Derivatives

Development of Fluorescent Probes and Dyes

Benzoxazole (B165842) derivatives are renowned for their fluorescent properties, forming the basis for a wide array of sensors, probes, and dyes. The specific substitution pattern of 6,7-Difluoro-2-methylbenzoxazole is anticipated to confer distinct advantages in this domain.

The design of fluorescent molecules based on the benzoxazole scaffold hinges on the principles of intramolecular charge transfer (ICT). The benzoxazole moiety can act as an electron acceptor, and its properties can be finely tuned by the addition of electron-donating or electron-withdrawing groups. The methyl group at the 2-position is a common feature, contributing to the stability and electronic structure of the core.

The introduction of two fluorine atoms at the 6- and 7-positions is a critical modification. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring of the benzoxazole system has several profound effects:

Inductive Effect: The strong electron-withdrawing nature of fluorine atoms can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a blue-shift in the absorption and emission spectra compared to non-fluorinated analogues.

Intermolecular Interactions: Fluorine substitution can promote specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the solid-state packing and photophysical properties of the material.

Photostability: The high bond energy of the C-F bond often enhances the photostability and chemical resistance of the molecule, a crucial attribute for long-lasting fluorescent materials.

While specific experimental data for this compound is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on related compounds. For instance, 2-methylbenzoxazole (B1214174) itself exhibits absorption in the ultraviolet region. The addition of fluorine atoms is expected to modulate these properties. Generally, benzoxazole derivatives display intense photoluminescence. tandfonline.com For example, certain 2-(4ʹ-alkoxybiphenyl-4-yl)-benzoxazole derivatives show absorption maxima in the range of 395–404 nm. tandfonline.com The fluorescence of benzoxazole-based compounds is a key feature in their application. tandfonline.com

Table 1: Predicted Spectral Characteristics of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption Maximum (λabs) | Ultraviolet Region | Based on the core 2-methylbenzoxazole structure. sigmaaldrich.com |

| Emission Maximum (λem) | Blue Region | Typical for many fluorescent benzothiazole (B30560) and benzoxazole derivatives. nih.gov |

| Stokes Shift | Moderate to Large | A significant Stokes shift is often observed in related benzothiazole dyes. nih.gov |

Note: This table is based on theoretical predictions and data from analogous compounds, pending specific experimental verification for this compound.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for fluorescent probes. For benzoxazole derivatives, these values are highly dependent on the molecular structure and the surrounding environment. While specific values for this compound are not available, studies on similar fluorinated aromatic compounds suggest that fluorination can sometimes lead to an increase in the quantum yield by reducing non-radiative decay pathways. However, the heavy atom effect of halogens can also, in some cases, promote intersystem crossing and decrease fluorescence. Detailed experimental studies are required to ascertain the precise impact of the 6,7-difluoro substitution.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature for environmental sensing probes. mdpi.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. Benzoxazole and benzothiazole derivatives are known to exhibit solvatochromism. nih.govresearchgate.net The introduction of the difluoro pattern in this compound is expected to enhance its sensitivity to the local environment due to the increased polarity and potential for specific interactions with solvent molecules. This could make it a valuable scaffold for developing probes that can report on the polarity of their microenvironment, for example, within biological membranes or polymer matrices.

Integration into Liquid Crystalline Systems

The rigid, rod-like shape of many benzoxazole derivatives makes them excellent candidates for incorporation into liquid crystalline (LC) materials. tandfonline.comtandfonline.com These materials are crucial for display technologies and other electro-optical devices.

For applications in liquid crystal displays, two of the most important properties are birefringence (Δn) and dielectric anisotropy (Δε).

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence is desirable for many applications as it allows for thinner display cells. The introduction of a benzoxazole unit into a molecule is an effective method to enhance its birefringence. tandfonline.com

Dielectric Anisotropy (Δε): This is the difference in the dielectric permittivity parallel and perpendicular to the director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field.

Fluorination plays a crucial role in tuning the dielectric anisotropy. Research on fluorinated benzoxazole liquid crystals has shown that the position of fluorine substitution significantly impacts the electro-optical properties. mdpi.com Appropriate lateral fluorine substitution can lead to low melting points, wide nematic phase intervals, and good solubility, which are all beneficial for improving the performance of high birefringence LC mixtures. mdpi.com Specifically, lateral fluorine substituents on the benzoxazole core can increase the dielectric anisotropy of the corresponding LC mixtures. mdpi.com While research has been conducted on various fluorinated benzoxazoles, the specific effects of the 6,7-difluoro substitution pattern on the birefringence and dielectric anisotropy of a 2-methylbenzoxazole-containing liquid crystal would require dedicated synthesis and characterization. It has been shown that regulating the orientation of substituents on the benzoxazole ring can lead to compounds with negative dielectric anisotropy. tandfonline.com

Table 2: Anticipated Electro-Optical Properties of Liquid Crystals Incorporating a this compound Moiety

| Property | Predicted Influence | Rationale |

|---|---|---|

| Birefringence (Δn) | High | The benzoxazole core is known to enhance birefringence. tandfonline.com |

Note: This table presents expected trends based on published research on related fluorinated benzoxazole liquid crystals. The actual properties would depend on the full molecular structure of the liquid crystal incorporating this moiety.

Structure-Property Relationships in Fluorinated Benzoxazole-Based Liquid Crystals

The benzoxazole moiety is a valuable component in the design of liquid crystals (LCs) due to its ability to create molecules with high birefringence and large dielectric anisotropy. However, non-fluorinated benzoxazole LCs often suffer from high melting points and unfavorable smectic phases, limiting their practical use. mdpi.com The introduction of fluorine atoms to the benzoxazole core is a key strategy to mitigate these issues.

Lateral fluorine substitution, in particular, has been shown to lower melting points and clearing points, broaden the desirable nematic phase range, and improve solubility in LC mixtures. mdpi.comtandfonline.com These effects are attributed to the steric and electronic influence of the fluorine atoms, which disrupt crystal packing and alter the molecule's dipole moment. For instance, studies on various fluorinated benzoxazole derivatives show that the position and number of fluorine substituents directly control the mesomorphic and electro-optical properties. mdpi.comresearchgate.net

A series of 2-(3′,3-difluoro-4′-alkoxy-1,1′-biphenyl-4-yl)-benzoxazole derivatives demonstrated that lateral multifluoro substituents lead to a decrease in melting and clearing points. tandfonline.com In another study, appropriate lateral fluorination on benzoxazole liquid crystal compounds resulted in low melting points and wide nematic phase intervals. mdpi.com Furthermore, modifying the orientation of substituents on the benzoxazole ring can tune the material's properties, leading to compounds with negative dielectric anisotropy (Δɛ), a crucial property for vertically aligned (VA) display modes. tandfonline.com

The following table summarizes findings from research on different fluorinated benzoxazole derivatives, illustrating the structure-property relationships.

| Compound Series Description | Key Structural Feature | Observed Effect of Fluorination | Reference |

| 2-(3′,3-difluoro-4′-alkoxy-1,1′-biphenyl-4-yl)-benzoxazole derivatives | Lateral difluoro substitution on the biphenyl (B1667301) unit | Leads to a decrease in melting/clearing points compared to non-fluorinated analogues. | tandfonline.com |

| 5- and 6-position fluorinated benzoxazole-terminated liquid crystals | Fluorine substitution directly on the benzoxazole core | Appropriate lateral fluorination results in low melting points, wide nematic phase intervals, and good solubility. | mdpi.com |

| 5-(4-(2-(4-(alkoxy)phenyl)-2,3-difluorophenyl)benzo[d]oxazole derivatives | Difluoro substitution on a phenyl ring adjacent to the core | Induces negative dielectric anisotropy (Δɛ from −2.77 to −2.94) and moderate birefringence (Δn from 0.22–0.28). | tandfonline.com |

| 2-(2',3'-difluoro-4'-alkoxybiphenyl-4-yl)-benzoxazole derivatives | Lateral difluoro substitution on the biphenyl unit | Demonstrates the influence of fluorine position on mesogenic properties. | researchgate.net |

Organic Electronic Materials for Devices (e.g., OLEDs, Sensors)

The benzoxazole core is an excellent building block for organic electronic materials due to its electron-deficient nature and high photoluminescence quantum yields. researchgate.netresearchgate.net These properties make benzoxazole derivatives, including fluorinated variants, suitable for use in a range of electronic devices such as Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

In OLEDs, benzoxazole derivatives can function as fluorescent emitters or as host materials for phosphorescent or TADF emitters. nsf.govmdpi.com The introduction of fluorine atoms can tune the emission color, improve charge carrier injection/transport, and enhance the material's thermal and morphological stability. For example, the strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the molecule, which is critical for designing efficient charge-transporting layers and achieving desired emission colors, particularly in the blue spectrum. nsf.gov While specific studies on this compound for OLEDs are not prevalent, research on analogous fluorinated heterocyclic systems demonstrates their potential. nsf.govmdpi.com

As sensors, the inherent fluorescence of the benzoxazole scaffold is a key feature. mdpi.commdpi.com The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction has been used to create fluorosulfate (B1228806) derivatives of 2-phenylbenzoxazole (B188899) that can be covalently bonded to polymer chains or surfaces. mdpi.comresearchgate.net This allows for the development of solid-state photoactive materials. The fluorescence of these compounds can be sensitive to the local environment, making them candidates for chemical sensors. The fluorine atoms in this compound could enhance its utility in sensors by modulating its photophysical properties and improving its stability in various environments.

Utilization in Polymer Chemistry as Building Blocks

Benzoxazole and its derivatives are recognized as fundamental building blocks for high-performance polymers. researchgate.net Incorporating the rigid benzoxazole heterocycle into a polymer backbone imparts exceptional thermal stability, mechanical strength, and chemical resistance. These polymers, known as polybenzoxazoles (PBOs), are used in applications demanding high performance, such as aerospace components and microelectronics. nasa.gov

Fluorinated benzoxazole monomers are particularly valuable for creating polymers with specialized electronic and physical properties. researchgate.netresearchgate.net The presence of fluorine atoms can significantly lower the polymer's dielectric constant and reduce moisture absorption, which are critical requirements for advanced microelectronic packaging and insulation materials. researchgate.net Research conducted at the Air Force Research Laboratory (AFRL) has focused on synthesizing high-performance fluorinated benzoxazole polymers designed for high-temperature capacitor applications, targeting dielectric stability up to 350°C. researchgate.net

A monomer like this compound, once functionalized with reactive groups (e.g., amino or hydroxyl groups), could be polymerized to create novel poly(benzoxazole imide)s (PBOPIs) or other high-performance polymers. rsc.org The difluoro-substitution pattern on the benzoxazole ring would be expected to enhance the resulting polymer's thermal stability and solubility while providing a low dielectric constant. The synthesis of polymers from isomeric diamines containing a benzoxazole moiety has shown that the substitution pattern significantly affects the glass transition temperature (Tg), thermal stability, and transparency of the final polymer. rsc.org This highlights the potential for precise tuning of polymer properties through the design of monomers like this compound.

Future Research Directions and Emerging Opportunities for 6,7 Difluoro 2 Methylbenzoxazole

Advancements in Stereoselective and Asymmetric Synthesis of Fluorinated Benzoxazoles

The synthesis of specific stereoisomers of fluorinated benzoxazoles is a critical area of development, as the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity. Current research is moving beyond traditional synthesis to develop more sophisticated and controlled methodologies.

Future advancements are anticipated in the realm of catalytic asymmetric synthesis. The development of novel chiral catalysts is central to this effort. For instance, research into chiral vanadyl complexes for asymmetric cross-coupling reactions has shown promise, achieving high enantioselectivities (up to 96% ee) for the synthesis of molecules with a benzoxazole (B165842) core. acs.org This approach, which involves the radical-type 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols, could be adapted for the stereocontrolled functionalization of fluorinated benzoxazoles. acs.org

Another promising avenue is the use of chiral reagents that act as templates for asymmetric synthesis. Reagent platforms that enable sulfur fluorine exchange (SuFEx) chemistry have been developed for the rapid asymmetric synthesis of various sulfur-containing chiral compounds with excellent enantiomeric excess. nih.govchemrxiv.org Adapting such a template-based approach could provide a robust method for introducing chirality into fluorinated benzoxazole derivatives. Furthermore, scalable processes involving diastereoselective fluorination, mediated by a combination of chiral auxiliaries and catalysts, have been successfully used for producing multi-kilogram yields of complex fluorinated molecules, demonstrating the feasibility of large-scale stereoselective synthesis. acs.org

These strategies represent a significant step toward the efficient and precise construction of chiral fluorinated benzoxazoles, enabling detailed investigation into their stereospecific interactions with biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry by enabling rapid and accurate prediction of compound properties, thereby accelerating the design and discovery process. nih.govresearchgate.net For 6,7-Difluoro-2-methylbenzoxazole and its derivatives, these computational tools offer a powerful means to navigate the vast chemical space and prioritize candidates for synthesis and testing.

A significant challenge in fluorinated drug design is predicting how fluorine substitution will affect a compound's bioactivity. nih.gov To address this, a multimodal deep learning model, F-CPI, was developed to predict changes in compound-protein interactions upon fluorination. nih.gov This model has demonstrated superior performance compared to traditional ML approaches, highlighting the potential of deep learning in this area. nih.gov

| Model | Accuracy (%) | Precision (%) | Recall (%) |

|---|---|---|---|

| F-CPI (Deep Learning) | ~90 | ~79 | ~45 |

| GraphDTA | ~86 | ~58 | ~40 |

Beyond bioactivity, ML algorithms are being employed to predict a wide range of essential properties. nih.gov Different ML models, such as random forests, LightGBM, and LASSO (least absolute shrinkage and selection operator), have been used to predict properties like aqueous solubility with a high degree of accuracy. elsevierpure.com For instance, a consensus model built from top-performing learners achieved a high coefficient of determination (R²(test) of 0.81), indicating a strong correlation between predicted and experimental values. elsevierpure.com Such models can be trained to predict the specific properties of fluorinated benzoxazoles, guiding molecular design to enhance drug-like characteristics. arxiv.orgsemanticscholar.org

The integration of AI extends to automated synthesis planning, where algorithms can propose novel and efficient synthetic routes, potentially reducing the time and resources spent in the lab. researchgate.netmdpi.com As these technologies mature, they will become indispensable for designing novel this compound analogues with tailored property profiles for specific applications. springernature.comgoogle.com

Exploration of Novel Interdisciplinary Applications and Cross-Functional Research

While the primary focus for many benzoxazole derivatives has been in medicinal chemistry, their unique properties make them suitable for a range of interdisciplinary applications. nih.gov The incorporation of fluorine atoms, in particular, can enhance properties relevant to materials science and other fields. researchgate.netnih.gov

A notable emerging application for fluorinated benzoxazoles is in the field of liquid crystals (LCs). mdpi.com Research has shown that appropriate lateral fluorine substitution on benzoxazole-terminated compounds can lead to desirable properties such as low melting points and wide nematic phase intervals. mdpi.com These characteristics are beneficial for improving the electro-optical performance of high-birefringence LC mixtures, which are crucial for next-generation optical devices. mdpi.com The position of the fluorine substituent has a significant impact on these properties, demonstrating the need for precise molecular engineering. mdpi.com

In the realm of medicinal chemistry, the benzoxazole scaffold is being explored for a wide array of therapeutic targets beyond its traditional uses. mdpi.com Cross-functional research is leading to the investigation of benzoxazole derivatives as:

Anti-cancer agents: Targeting enzymes like VEGFR-2 to inhibit angiogenesis, the process of new blood vessel formation that tumors rely on to grow. nih.gov

Neuroprotective agents: Designing inhibitors for enzymes implicated in Alzheimer's disease. nih.gov

Antimicrobial agents: Developing new compounds to combat drug-resistant bacteria and fungi. nih.govnih.gov

The structural versatility of the this compound core allows for its hybridization with other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov This approach opens up vast possibilities for developing new therapeutics and functional materials.

Development of High-Throughput Screening Methodologies for Mechanistic Studies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. ewadirect.com For this compound and its analogues, the development of advanced HTS methodologies is crucial for efficiently identifying promising lead compounds and understanding their mechanisms of action.

Future research will likely focus on the integration of automated synthesis with HTS. nih.gov Nanomole-scale, automated platforms can synthesize and screen large libraries of compounds "on-the-fly," significantly reducing the time and resources required for early-stage discovery. nih.gov These systems can be coupled with a variety of screening techniques, such as:

Differential Scanning Fluorimetry (DSF): A rapid method to assess compound binding to a target protein. nih.gov

Microscale Thermophoresis (MST): A cross-validation technique to confirm binding affinity. nih.gov

A critical challenge in HTS is the high rate of false positives—compounds that appear active in an assay but operate through irrelevant mechanisms. nih.gov Comprehensive mechanistic analysis of HTS hits is therefore essential. Future methodologies will incorporate more sophisticated counter-screens and statistical analyses to triage initial hits and eliminate artifacts, such as compounds that form promiscuous aggregates. nih.gov

Furthermore, high-throughput methods are being developed for more specialized analyses. For example, circular dichroism (CD)-based assays adapted for a 96-well plate format allow for the rapid determination of enantiomeric excess, a critical parameter for chiral compounds developed through asymmetric synthesis. rsc.org This convergence of high-throughput synthesis, screening, and analysis will accelerate the journey from initial hit to well-characterized lead compound. youtube.com

Challenges in Scaling Up Synthesis and Ensuring Purity for Advanced Research Applications

Transitioning a promising compound from laboratory-scale synthesis to the larger quantities required for advanced testing and potential commercialization presents significant challenges. For this compound, key hurdles include ensuring the scalability, cost-effectiveness, and purity of the synthetic process.

One of the primary challenges is maintaining yield and efficiency when increasing the reaction volume. rsc.org Methods that work well on a milligram scale may not be practical or safe at a multi-gram or kilogram scale. acs.org Researchers are exploring various strategies to overcome this, such as developing robust, one-pot syntheses and utilizing flow chemistry, which can offer better control over reaction parameters and facilitate scalability. chemistryjournal.net The choice of fluorinating agent is also critical; for example, using sulfur tetrafluoride (SF4) has been shown to enable a fast, high-yielding, and scalable (up to 70 g) approach for producing fluorinated heterocycles. nih.gov

| Strategy | Advantages | Challenges for Scale-Up |

|---|---|---|

| Solid-Phase Synthesis | Ease of purification, potential for automation | Scale-up limitations, high cost of reagents/resins |

| Solution-Phase Synthesis | Circumvents scale limitations of solid-phase | Complex purification requirements, potential for side reactions |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety, easier scalability | Initial equipment cost, potential for clogging |

| Microwave/Ultrasound-Assisted | Reduced reaction times, higher yields | Ensuring homogenous heating/sonication on a large scale |

Ensuring the purity of the final compound is paramount, as even small impurities can significantly affect biological or material property measurements. The position of the fluorine atoms on the benzoxazole ring can influence not only the synthetic yield but also the difficulty of purification. mdpi.com High-performance liquid chromatography (HPLC) is a standard method for assessing purity, with benchmarks for advanced applications often requiring purities of 98% or higher. mdpi.com Developing scalable purification strategies that consistently deliver high-purity material is a critical area of process development research. rsc.org Addressing these challenges in synthesis and purification is essential for the successful translation of this compound from a laboratory curiosity to a valuable tool for advanced research and application. chemistryjournal.net

Q & A

Q. What are the standard synthetic routes for 6,7-Difluoro-2-methylbenzoxazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of 2-amino-4,5-difluorobenzoic acid derivatives with acetic anhydride under reflux conditions. For example, heating 2-amino-4,5-difluorobenzoic acid with acetic anhydride for 1 hour yields 6,7-difluoro-4-benzoxazinone, which can be further treated with ammonia to form this compound derivatives . Key optimization parameters include reaction time (1–6 hours), temperature (80–120°C), and stoichiometry of ammonia for ring closure. Purity is enhanced via recrystallization from ethanol or chromatographic methods .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on spectroscopic techniques:

- NMR : Fluorine-19 NMR confirms substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorine atoms).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 199.1 (C₈H₅F₂NO) verify the molecular formula.

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1500 cm⁻¹ (C-F) are diagnostic .

Q. What solvents and purification methods are suitable for isolating this compound?

Polar aprotic solvents (e.g., THF, DMF) are preferred for synthesis due to their ability to dissolve aromatic intermediates. Post-reaction, purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >95% purity. Residual acetic anhydride is removed by aqueous washes .

Advanced Research Questions

Q. How do fluorination patterns influence the electronic properties of benzoxazole derivatives?

Fluorine atoms at the 6 and 7 positions increase electron-withdrawing effects, lowering the HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs) and enhancing stability against oxidation. Computational studies (DFT, B3LYP/6-31G*) reveal that difluorination reduces aromatic ring electron density by 12%, impacting reactivity in cross-coupling reactions .

Q. What strategies mitigate side reactions during benzoxazole functionalization (e.g., amination or halogenation)?

- Amination : Use of Pd(PPh₃)₄ catalyst in THF/Et₃N (1:1) at 55°C minimizes dehalogenation. Excess ammonia (3 eq.) ensures complete substitution .

- Halogenation : Direct bromination with NBS (N-bromosuccinimide) under radical conditions (AIBN, 70°C) prevents ring-opening. Yields improve to 85% with 0.1 eq. CuI as a co-catalyst .

Q. How can researchers address contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?

Contradictions often arise from residual solvents or regioisomeric byproducts. For example, a doublet in ¹H NMR (δ 7.2 ppm) may indicate incomplete cyclization. Mitigation steps include:

Q. What role does this compound play in medicinal chemistry scaffold design?

The benzoxazole core acts as a bioisostere for pyridine or quinazoline rings. For instance, replacing quinazoline with benzoxazole in kinase inhibitors improves solubility (logP reduced by 0.5) while retaining binding affinity (IC₅₀ = 12 nM vs. 15 nM for original scaffold) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

- Stepwise Monitoring : Use TLC (Rf = 0.4 in ethyl acetate/hexane) to track intermediate formation.

- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes (120°C, 300 W) with 90% yield .

Data Contradiction and Validation

Q. How to resolve discrepancies in biological activity data for this compound derivatives?

Variability in cytotoxicity assays (e.g., IC₅₀ ranging from 5–50 µM) may stem from differences in cell lines or assay conditions. Standardization using reference compounds (e.g., midazolam hydrochloride for GABA receptor studies) and triplicate experiments reduces error .

Q. What analytical methods distinguish between this compound and its regioisomers?

- X-ray Crystallography : Confirms substitution patterns (e.g., C-F bond angles of 109.5° vs. 107.8° for meta-fluorine).

- High-Resolution MS : Differentiates isomers via exact mass (Δm/z = 0.02 for fluorine positional variants) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.